3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine
Description
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H15NO/c1-10-6-7-12(9-14(10)15)11-4-3-5-13(8-11)16-2/h3-9H,15H2,1-2H3 |
InChI Key |
XXZBTZDRAKSWCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Methylation: The methyl group is introduced using methyl iodide and a base.
Industrial Production Methods
Industrial production of 3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the biphenyl ring.
Scientific Research Applications
3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Methoxy-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence its lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The position and nature of substituents significantly alter properties. Key comparisons include:
4-Methoxy-4'-methyl-[1,1'-biphenyl]-3-amine (7g)
- Structure : Methoxy at 4, methyl at 4', amine at 3.
- Data: Reported in ; characterized by ¹³C NMR (δ 141.7, 140.4 ppm) and ¹⁹F NMR (if fluorinated).
3-Methoxy-3'-methyl-[1,1'-biphenyl]-4-amine
- Structure : Methoxy at 3, methyl at 3', amine at 4.
- Data : Purity 95%, GHS warnings (H315, H319, H335) for skin/eye irritation and respiratory sensitivity. The proximity of substituents on adjacent rings may induce steric hindrance, affecting reactivity .
3'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine
- Structure : Fluoro at 3', methyl at 4', amine at 3.
- Data: Molecular weight 201.24; storage at 2–8°C.
Physicochemical Properties
Key Research Findings
- Steric Influences : Ortho-substituted methyl groups (e.g., 4'-Fluoro-2-methyl) may hinder rotational freedom, affecting conformational stability .
- Heterocyclic Modifications : Incorporation of oxadiazole or morpholine rings (e.g., 3db in ) introduces hydrogen-bonding sites, useful in pharmaceutical applications .
Q & A
Q. Advanced
- 2D NMR Techniques : HSQC and HMBC to correlate protons with carbons and confirm connectivity in complex aromatic systems .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- Crystallographic Cross-Check : Resolve ambiguities (e.g., amine proton tautomerism) via single-crystal X-ray analysis .
What are the key considerations in designing a catalytic system for its synthesis?
Q. Advanced
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling, with ligand tuning to enhance steric tolerance for the methyl group .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve boronic acid solubility but may require inert atmospheres to prevent oxidation.
- Temperature Gradients : Stepwise heating (e.g., 80°C for coupling, 25°C for reduction) to control exothermic reactions .
How can researchers assess its potential biological activity based on structural analogs?
Q. Advanced
- Comparative Bioactivity Studies : Use data from analogs like 3'-chloro-biphenyl amines, which show antimicrobial activity (e.g., MIC = 16 µg/mL against S. aureus), to hypothesize methoxy derivatives’ potency .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological endpoints (e.g., IC₅₀ in cytotoxicity assays) .
- Targeted Assays : Test interactions with enzymes (e.g., cytochrome P450) or receptors using surface plasmon resonance (SPR) or fluorescence polarization .
Q. Notes
- Avoid abbreviations for chemical names (e.g., "MeO" for methoxy).
- For reproducibility, document reaction conditions (e.g., molar ratios, catalyst loading) and purification methods (e.g., column chromatography with silica gel).
- Prioritize peer-reviewed synthesis protocols over commercial databases to ensure reliability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
